

Physicochemical Characteristics of Deuterated Dienestrol: A Technical Guide

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Compound of Interest

Compound Name: *E,E-Dienestrol-d6-1*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of deuterated dienestrol. Dienestrol, a synthetic non-steroidal estrogen, is a member of the stilbestrol family and acts as an agonist for the estrogen receptor. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter a molecule's metabolic fate and may influence its physicochemical properties. This document summarizes the known properties of dienestrol, explores the anticipated effects of deuteration, and provides detailed methodologies for its analysis and synthesis. The information presented is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug metabolism.

Introduction

Dienestrol is a synthetic estrogen that has been used for the management of symptoms associated with menopause.^[1] It is structurally related to diethylstilbestrol (DES) and functions as an agonist of the estrogen receptors (ERs), primarily ER α and ER β .^{[2][3]} The interaction of dienestrol with these receptors initiates a cascade of signaling events that modulate gene expression in target tissues.

Deuteration, the selective replacement of hydrogen with deuterium, is a strategy increasingly employed in drug development to improve the pharmacokinetic and metabolic profiles of active

pharmaceutical ingredients. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to increased drug exposure and a more favorable dosing regimen. While the primary impact of deuteration is on metabolism, subtle changes in physicochemical properties such as melting point, solubility, and lipophilicity can also occur.

This guide focuses on the physicochemical characteristics of deuterated dienestrol, providing a foundational resource for researchers exploring its potential therapeutic applications.

Physicochemical Properties

The following tables summarize the known physicochemical properties of non-deuterated dienestrol and the anticipated effects of deuteration.

General Properties of Dienestrol

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₈ O ₂	[4]
Molecular Weight	266.33 g/mol	[4][5]
IUPAC Name	4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol	[4]
Appearance	Minute needles from dilute alcohol	[4]
Melting Point	229-234 °C	[4][5]
logP	5.4 - 5.9	[1][4]

Solubility Profile of Dienestrol

Solvent	Solubility	Source
Water	3 mg/L (at 37 °C)	[1]
DMSO	50 - 155 mg/mL (sonication recommended)	[6][7]
Ethanol	Freely soluble	[4]
Methanol	Freely soluble	[4]
Ether	Freely soluble	[4]
Acetone	Freely soluble	[4]
Propylene Glycol	Freely soluble	[4]
Chloroform	Soluble	[4]
Aqueous Alkali Hydroxides	Soluble	[4]
Vegetable Oils	Soluble upon warming	[4]

Anticipated Effects of Deuteration on Physicochemical Properties

Specific experimental data for the physicochemical properties of deuterated dienestrol are not readily available in the public domain. However, based on general principles of isotope effects, the following changes can be anticipated. It is crucial to note that these are theoretical and require experimental verification.

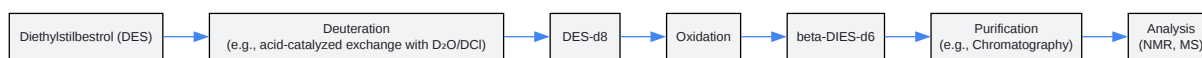
Property	Anticipated Change with Deuteration	Rationale
Molecular Weight	Increase corresponding to the number of deuterium atoms incorporated.	Deuterium is heavier than protium.
Melting Point	Minor changes (increase or decrease) are possible.	Deuteration can affect crystal packing and intermolecular forces.
Solubility	Minor changes (increase or decrease) are possible.	Changes in polarity and intermolecular interactions can influence solubility.
pKa	Minor changes are expected.	The electronic effects of deuterium are small but can slightly alter acidity.
Lipophilicity (logP)	Minor changes are expected.	Deuteration can subtly alter polarity and interactions with solvents.

Synthesis of Deuterated Dienestrol

While detailed, step-by-step protocols for the synthesis of various deuterated dienestrol isotopologues are not fully published, the literature indicates the successful synthesis of at least two forms:

- Dienestrol-d2: A report from the RIVM (National Institute for Public Health and the Environment, Netherlands) mentions the synthesis of dienestrol-d2.[\[8\]](#)[\[9\]](#)
- Z,Z-2,3',3'',5,5',5''-hexadeuteriodienestrol (beta-DIES-d6): This isotopologue has been synthesized via the oxidation of deuterated diethylstilbestrol (DES-d8).[\[10\]](#)[\[11\]](#)

The synthesis of beta-DIES-d6 from DES-d8 provides a plausible synthetic route. The general workflow for such a synthesis is depicted below.



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Caption: General workflow for the synthesis of deuterated dienestrol.

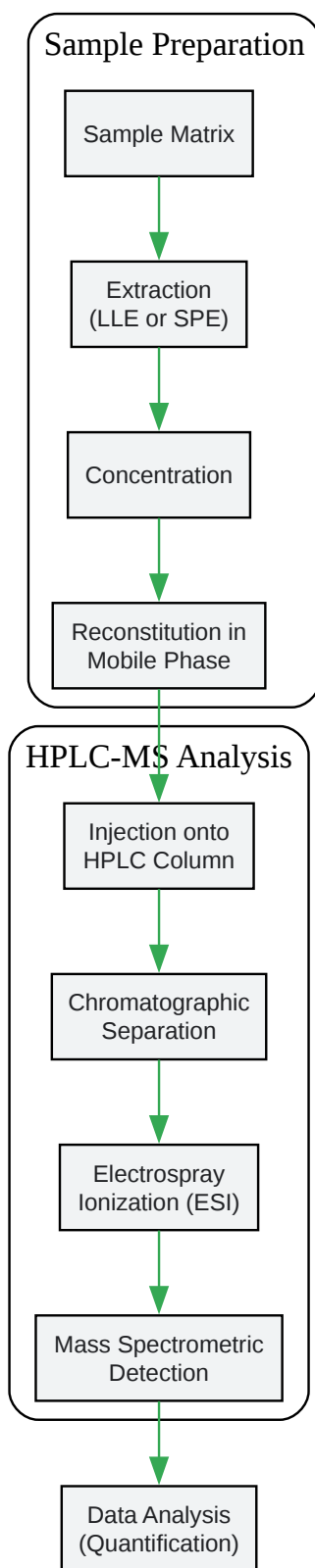
Experimental Protocols

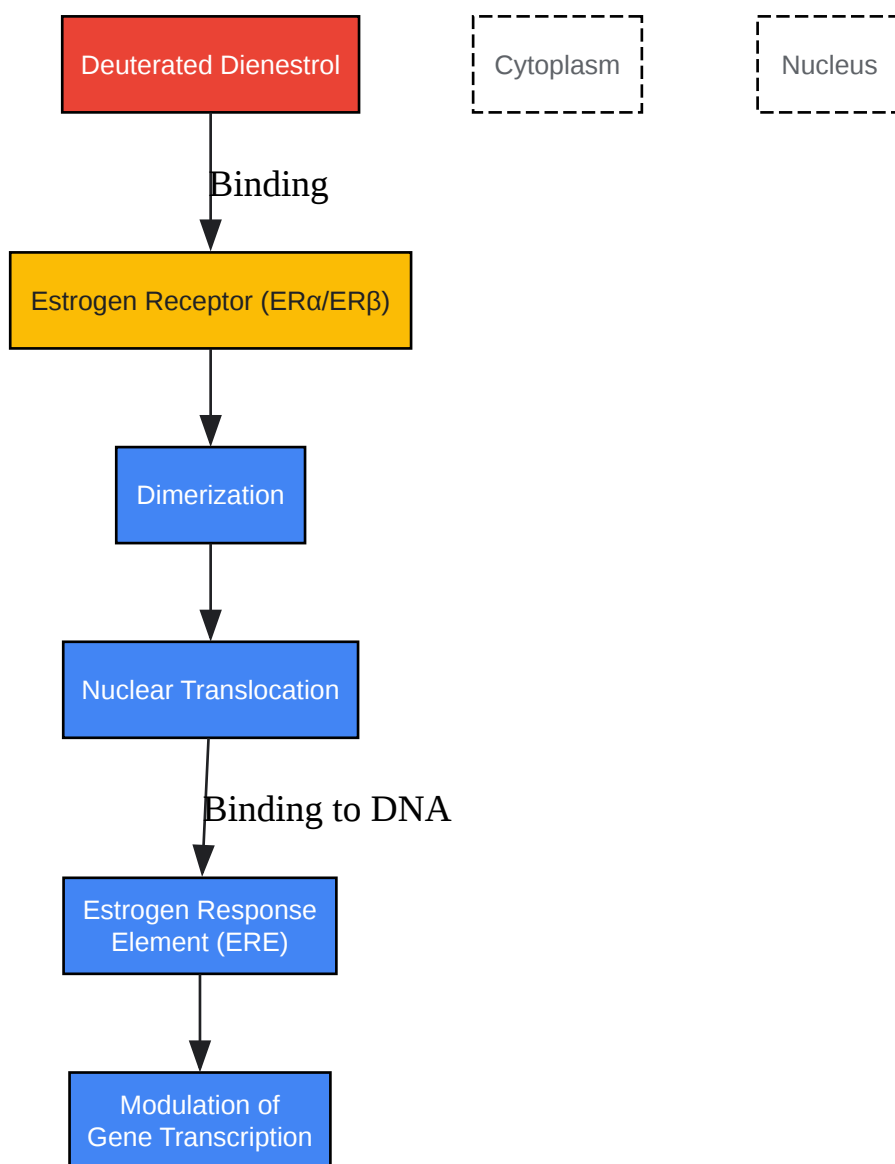
This section outlines key experimental methodologies for the analysis of dienestrol and its deuterated forms.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is suitable for the separation and quantification of dienestrol in various matrices.

- **Instrumentation:** A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- **Chromatographic Column:** A C18 reversed-phase column is commonly used.
- **Mobile Phase:** A gradient or isocratic elution with a mixture of methanol and water is often employed.
- **Detection:** Mass spectrometric detection in negative ion mode is effective for dienestrol.
- **Sample Preparation:** Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the analyte from complex matrices.





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